3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-11-7-6-10-16(17)18)22-23-20(24)25-13-15-9-5-4-8-14(15)2/h4-12,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQSRQNEVJMUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazones with thionyl chloride, followed by nucleophilic substitution reactions to introduce the 2-methylbenzylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the triazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups on the indole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole and analogous 1,2,4-triazole derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Indole vs. Pyridine/Phenyl: The indole group in the target compound may enhance binding to aromatic receptors (e.g., serotonin transporters) compared to pyridine in 5r or phenyl in VUAA1 .
Biological Activity: Antimicrobial Activity: Compounds with pyridinylthio-methyl substituents () show potent activity against P. aeruginosa, but the target compound’s indole moiety may redirect selectivity toward eukaryotic targets . Cytotoxicity: Hydrazone derivatives () exhibit strong anticancer activity, suggesting that the target compound’s indole could synergize with triazole to enhance cytotoxicity .
Physicochemical Properties :
- Polymorphism : highlights conformational polymorphism in a related triazole-thione, implying that the target compound’s crystallization conditions (e.g., solvent ratios) could critically influence bioavailability .
- Synthetic Feasibility : The target compound’s synthesis may require optimized conditions (e.g., InCl₃ catalysis) to avoid byproducts common in triazole-thiol alkylation .
Notes
Substituent Impact : The 2-methylbenzylthio group enhances steric bulk and electron density, which may modulate enzyme inhibition (e.g., cytochrome P450 interactions) compared to simpler alkylthio chains .
Unresolved Questions : The exact biological targets of the target compound remain uncharacterized. Comparative studies with VUAA1 (Orco agonist) and cytotoxic hydrazones () are needed to clarify its mechanism .
Biological Activity
The compound 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel hybrid molecule that has garnered attention for its potential biological activities. This compound combines the structural features of indole and 1,2,4-triazole, both of which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.46 g/mol. The compound features an indole moiety linked to a triazole ring via a thioether bond, enhancing its lipophilicity and potentially improving its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the indole and triazole moieties exhibit significant antimicrobial properties. For instance, a series of indole-triazole conjugates were synthesized and tested against various microbial strains. The results indicated that these compounds displayed good to moderate antibacterial activity against Gram-negative bacteria, with inhibition zone diameters ranging from 11 to 15 mm and minimum inhibitory concentrations (MIC) around 250 µg/mL .
Additionally, some derivatives exhibited potent antifungal activity against Candida species, with MIC values as low as 2 µg/mL for certain compounds . This suggests that the incorporation of the thioether group may enhance the bioactivity of the triazole derivatives.
Anticancer Activity
The anticancer potential of similar compounds has also been explored. In vitro studies on various cancer cell lines demonstrated that 1,2,4-triazole derivatives could inhibit cell proliferation significantly. For example, certain derivatives showcased IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the sub-G1 phase . The presence of electron-rich sulfur atoms in the triazole ring appears to modulate the electron density, enhancing interactions with cellular targets.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | Gram-negative bacteria | Moderate activity | DIZ: 11–15 mm; MIC: ~250 µg/mL |
| Antifungal | Candida albicans, Candida glabrata | Potent activity | MIC: 2 µg/mL |
| Anticancer | MCF-7, HepG2 | Significant inhibition | IC50: Low µM |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of synthesized indole-triazole compounds revealed their efficacy against various bacterial strains. The most potent compound exhibited an MIC value of 2 µg/mL against Candida albicans, indicating its potential as an antifungal agent. The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like sorafenib. The results highlighted the potential for developing new therapeutic agents based on these hybrid structures.
Q & A
Q. What are the optimal synthetic routes for 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate Formation : React 2-methylbenzyl mercaptan with ethylamine under basic conditions (e.g., KOH/ethanol) to form the thioether intermediate.
Triazole Cyclization : Combine the intermediate with 1H-indole-3-carbaldehyde via a cyclocondensation reaction using POCl₃ or H₂SO₄ as a catalyst .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Optimization Parameters :
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 80–100°C | 65–72 | 92–97 | |
| Catalyst | POCl₃ | 68 | 95 | |
| Solvent | Ethanol | 72 | 97 |
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for indole protons; δ 4.1–4.3 ppm for ethyl groups) .
- FTIR : Identify key functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=S at ~650 cm⁻¹) .
- HPLC : Validate purity using a C18 column (mobile phase: acetonitrile/water 70:30, retention time ~8.2 min) .
Q. Data Interpretation Tips :
- Overlapping peaks in NMR? Use 2D techniques (COSY, HSQC) .
- Discrepancies in mass spectra? Confirm isotopic patterns via HRMS .
Q. What preliminary biological screening approaches are recommended?
Methodological Answer:
Q. Example Data :
| Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |
|---|---|---|---|
| P. aeruginosa | 31.25 | 62.5 | |
| S. aureus | 64 | 128 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
Q. Key SAR Findings :
| Substituent | Antimicrobial Activity (MIC µg/mL) | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 2-Methylbenzylthio | 31.25 | –8.2 | |
| 4-Methylbenzylthio | 62.5 | –7.5 |
Q. What computational strategies predict biological targets and metabolic pathways?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction to identify potential targets (e.g., fungal lanosterol 14α-demethylase) .
- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4, CYP2D6) via Schrödinger’s QikProp (t₁/₂: ~45 min) .
Q. Validation Steps :
- Compare in silico results with in vitro microsomal assays .
Q. How should contradictions in biological activity data be resolved?
Methodological Answer:
- Reproducibility Checks : Re-test under standardized conditions (CLSI guidelines) .
- Purity Validation : Re-analyze compound via HPLC and elemental analysis .
- Assay Optimization : Use checkerboard synergy assays to rule out interference from media components .
Case Study :
A reported MIC discrepancy (64 vs. 128 µg/mL for S. aureus) was resolved by adjusting inoculum size from 10⁵ to 10⁶ CFU/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
